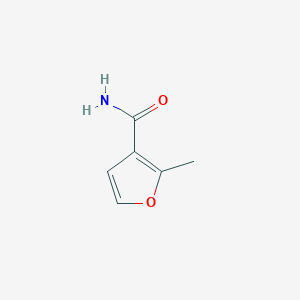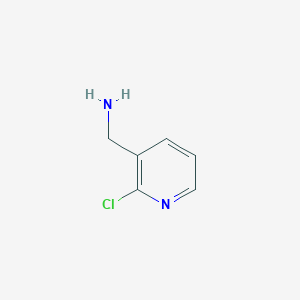
(2-Chloropyridin-3-yl)methanamine
概要
説明
“(2-Chloropyridin-3-yl)methanamine” is a chemical compound with the molecular formula C6H7ClN2 . It has a molecular weight of 142.586 g/mol . It is used as an intermediate in the synthesis of various chemical pesticides .
Synthesis Analysis
The synthesis of “(2-Chloropyridin-3-yl)methanamine” involves several steps. The exact process can vary, but it often involves the use of other chemicals as precursors . Unfortunately, the specific details of the synthesis process are not available in the search results.
Molecular Structure Analysis
The molecular structure of “(2-Chloropyridin-3-yl)methanamine” consists of a pyridine ring with a chlorine atom at the 2nd position and a methanamine group at the 3rd position . The exact mass of the molecule is 142.029770 .
Physical And Chemical Properties Analysis
“(2-Chloropyridin-3-yl)methanamine” has a density of 1.2±0.1 g/cm3, a boiling point of 254.2±25.0 °C at 760 mmHg, and a melting point of 28-34 °C . It also has a flash point of 107.6±23.2 °C .
科学的研究の応用
1. Anticonvulsant Agents
(2-Chloropyridin-3-yl)methanamine and its derivatives have been explored for their potential as anticonvulsant agents. A study by Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine and tested them for anticonvulsant activity. Several compounds in this series, including derivatives of (2-Chloropyridin-3-yl)methanamine, showed promising seizures protection in various models, indicating their potential therapeutic applications in epilepsy and related disorders (Pandey & Srivastava, 2011).
2. Photocytotoxicity and Cellular Imaging
Iron(III) complexes involving derivatives of (2-Chloropyridin-3-yl)methanamine have been used in studies for cellular imaging and photocytotoxicity. Basu et al. (2014) reported on iron(III) complexes that displayed unprecedented photocytotoxicity in red light and were ingested in the nucleus of HeLa and HaCaT cells. This study demonstrates the potential of these complexes in medical imaging and as agents in photodynamic therapy (Basu et al., 2014).
3. Catalytic Applications
Roffe et al. (2016) explored the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their transformation into unsymmetrical NCN′ pincer palladacycles. These compounds, related to (2-Chloropyridin-3-yl)methanamine, showed good catalytic activity and selectivity, highlighting their utility in various chemical synthesis processes (Roffe et al., 2016).
4. LOXL2 Inhibitors
A study by Hutchinson et al. (2017) identified (2-Chloropyridin-4-yl)methanamine as a potent and selective inhibitor of LOXL2 over LOX. This finding is significant in the context of cancer research and treatment, as LOXL2 inhibitors can play a critical role in controlling tumor growth and metastasis (Hutchinson et al., 2017).
Safety And Hazards
“(2-Chloropyridin-3-yl)methanamine” is classified as toxic if swallowed (Hazard Statement: H301) and can cause skin and eye irritation (Hazard Statements: H315, H317, H318) as well as respiratory irritation (Hazard Statement: H335) . Safety measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
(2-chloropyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUCSFLPOBNIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447548 | |
| Record name | (2-chloropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)methanamine | |
CAS RN |
205744-14-5 | |
| Record name | (2-chloropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloropyridin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

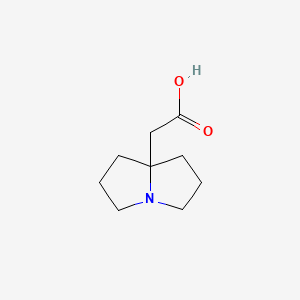



![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)

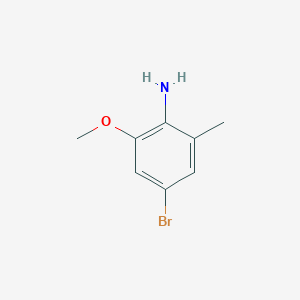
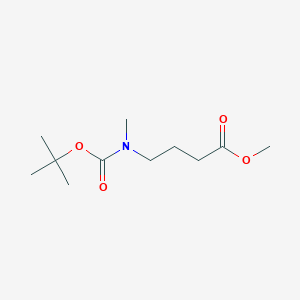
![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)
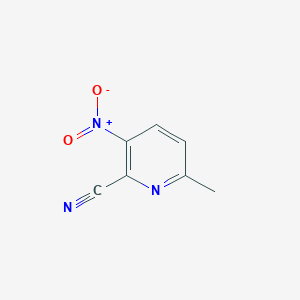
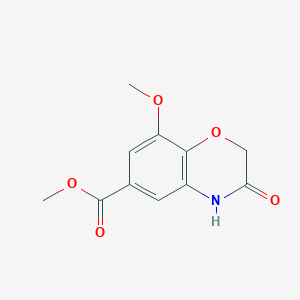
![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)
